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Compound of Interest

Compound Name: TG693

Cat. No.: B611319

This guide provides a comprehensive comparison of the preclinical investigational drug TG693
with two alternative therapies, Givinostat and the gene therapy fordadistrogene movaparvovec
(PF-06939926), for the treatment of Duchenne muscular dystrophy (DMD). The information is

intended for researchers, scientists, and drug development professionals to objectively assess
the performance and methodologies of these treatments based on available experimental data.

Mechanism of Action

TG693 is an orally active and selective inhibitor of CDC2-like kinase 1 (CLK1).[1] In DMD, it
functions by modulating the splicing of pre-mRNA of the dystrophin gene, specifically promoting
the skipping of mutated exons.[1] This action allows for the production of a truncated, yet
functional, dystrophin protein. Oral administration of TG693 in mice has been shown to inhibit
the phosphorylation of serine/arginine-rich (SR) proteins, which are substrates of CLK1, and
modulate pre-mRNA splicing in skeletal muscle.[1]

o Givinostat is a histone deacetylase (HDAC) inhibitor. In DMD, it is believed to work by
reducing inflammation and fibrosis, processes that contribute to muscle damage.[2]

o Fordadistrogene movaparvovec (PF-06939926) is a gene therapy that utilizes an adeno-
associated virus serotype 9 (AAV9) vector to deliver a shortened, functional version of the
human dystrophin gene (mini-dystrophin) to muscle cells.[3][4]
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The following tables summarize key preclinical and clinical findings for TG693, Givinostat, and
PF-06939926. It is important to note that the data for TG693 is from preclinical in vivo studies
in mice, while the data for Givinostat and PF-06939926 are primarily from human clinical trials.

Table 1: Efficacy Data Comparison

Parameter

TG693 (Preclinical,
Mice)

Givinostat (Clinical,
Human)

Fordadistrogene
Movaparvovec (PF-
06939926) (Clinical,
Human)

Primary Efficacy

Increased functional
exon 31-skipped
dystrophin protein

Delayed disease
progression in

ambulant patients

Improvement in motor

function 12 months

Endpoint production in DMD )
_ _ aged six years and after treatment.[3]
patient-derived cells.
older.[5]
[1]
Delayed loss of ability
_ Motor performance
to rise from the floor )
) Modulated pre-mRNA _ improved by 3.5
Functional L by a median of 2 )
splicing in skeletal ) ) points on the NSAA
Improvement years, climb four stairs
muscle.[1] scale compared to
by 3.3 years, and walk ]
control patients.[3]
by 2.9 years.[5][6]
Dystrophin produced
o in muscles and
Inhibited

Biomarker/Target

Engagement

phosphorylation of
serine/arginine-rich
proteins in skeletal

muscle.[1]

Not specified in the

provided results.

localized under the
membrane. 21.2%
dystrophin-positive
muscle fibers with low
dose and 50.6% with
high dose.[3]

Table 2: Safety and Tolerability
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Parameter

TG693 (Preclinical,
Mice)

Givinostat (Clinical,
Human)

Fordadistrogene
Movaparvovec (PF-
06939926) (Clinical,
Human)

Reported Adverse

Events

No apparent acute
toxicity in rats at up to
100 mg/kg.[7]

Most adverse events
were mild to moderate
and included
increased blood
triglycerides,
decreased platelet

counts, and diarrhea.

[2](8]

Generally well-
tolerated. The most
common adverse
effects were vomiting,
nausea, decreased
appetite, and fever.
Three serious adverse
events were recorded

and resolved.[9]

Long-Term Safety

Profile

Further preclinical
studies are noted as

necessary.[7]

Consistent and
manageable over the
long term, with no new
safety signals
emerging with
extended use.[2][6]

Follow-up is planned
for up to 15 years

after treatment.[10]

Experimental Protocols
TG693: In Vivo Splicing Modulation (Representative

Protocol)

o Animal Model: Dystrophin-deficient (mdx) mouse model of DMD.
e Treatment Administration: TG693 administered orally to mdx mice.

» Efficacy Assessment:

o Splicing Analysis: Skeletal muscle tissue is harvested after a defined treatment period.

RNA is extracted, and RT-PCR is performed to analyze the splicing pattern of the

dystrophin pre-mRNA.
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o Protein Expression: Western blotting is used to detect and quantify the levels of truncated
dystrophin protein in muscle tissue lysates.

o Safety Assessment:

o Acute Toxicity: Rats are administered single escalating doses of TG693, and observed for
signs of toxicity over a 14-day period.

o General Health Monitoring: Body weight, food and water intake, and clinical signs are
monitored throughout the study.

o Histopathology: At the end of the study, major organs are collected for histopathological
examination.

Givinostat: Phase 3 Clinical Trial (EPIDYS)

o Study Design: International, multicenter, open-label extension study.[8]
o Participants: Ambulant males aged six years and older with a diagnosis of DMD.[5][8]

o Treatment: Givinostat oral suspension administered at a weight-based dose in addition to
systemic corticosteroids.[11]

» Efficacy Assessment:

o Functional Mobility: Assessed using standardized tests such as the time to rise from the
floor, time to climb four stairs, and the North Star Ambulatory Assessment (NSAA).[2][5]

o Safety Assessment:

o Monitoring and recording of all adverse events, with a focus on known side effects such as
changes in blood triglyceride levels and platelet counts.[8][12]

Fordadistrogene Movaparvovec (PF-06939926): Phase
1b Clinical Trial

» Study Design: Open-label clinical trial to investigate safety and tolerability.[4]
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o Participants: Ambulatory boys aged 6 to 12 years with DMD.[3][9]

o Treatment: A single intravenous infusion of PF-06939926 at either a low dose (1x10"14
vg/kg) or a high dose (3x10"14 vg/kg).[3][4]

o Efficacy Assessment:

o Dystrophin Expression: Muscle biopsies are collected at 12 months post-infusion to
measure the percentage of dystrophin-positive fibers.[3]

o Motor Function: Assessed using the North Star Ambulatory Assessment (NSAA) rating
scale.[3][9]

o Safety Assessment:

o Close monitoring for adverse events, particularly immune responses to the AAV vector.[9]
Long-term follow-up for up to 15 years is planned.[10]

Signaling Pathways and Experimental Workflows
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Caption: TG693 signaling pathway leading to functional dystrophin production.
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Caption: Comparative experimental workflows for TG693 and alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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